molecular formula C17H17ClN2O B2477281 4-chloro-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide CAS No. 251097-23-1

4-chloro-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide

Cat. No.: B2477281
CAS No.: 251097-23-1
M. Wt: 300.79
InChI Key: YRRLMBMIMNNHKT-UHFFFAOYSA-N
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Description

4-Chloro-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide is a benzamide derivative featuring a 4-chlorophenyl group linked via a carboxamide bond to a 4-(1-pyrrolidinyl)phenyl substituent.

Properties

IUPAC Name

4-chloro-N-(4-pyrrolidin-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O/c18-14-5-3-13(4-6-14)17(21)19-15-7-9-16(10-8-15)20-11-1-2-12-20/h3-10H,1-2,11-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRLMBMIMNNHKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthetic Strategies

Formation of the Pyrrolidinyl Phenyl Intermediate

The synthesis begins with the preparation of the 4-(1-pyrrolidinyl)aniline intermediate, a critical precursor. This step typically involves nucleophilic aromatic substitution (NAS) between 4-fluoronitrobenzene and pyrrolidine under basic conditions. For example, refluxing 4-fluoronitrobenzene with pyrrolidine in dimethylformamide (DMF) at 120°C for 12 hours yields 4-(1-pyrrolidinyl)nitrobenzene, which is subsequently reduced to the corresponding aniline using hydrogen gas and a palladium-on-carbon catalyst.

Key Reaction Parameters:
Parameter Conditions Yield (%)
Solvent Dimethylformamide (DMF) -
Temperature 120°C 85–90
Catalyst (Reduction) Pd/C (10 wt%) 92–95
Reduction Pressure 1 atm H₂ -

Benzamide Core Construction

The benzamide moiety is introduced via coupling between 4-chlorobenzoic acid and the 4-(1-pyrrolidinyl)aniline intermediate. A two-step approach is commonly employed:

  • Activation of the carboxylic acid : 4-Chlorobenzoic acid is treated with thionyl chloride (SOCl₂) to form 4-chlorobenzoyl chloride.
  • Amide bond formation : The acyl chloride reacts with 4-(1-pyrrolidinyl)aniline in tetrahydrofuran (THF) under inert atmosphere, catalyzed by triethylamine (Et₃N). This method achieves yields of 78–85%.

Mechanistic Insight : The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. Triethylamine neutralizes HCl, shifting equilibrium toward product formation.

Advanced Methodological Variations

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate the amide coupling step. A study demonstrated that irradiating the reaction mixture at 150 W for 10 minutes in THF improves yields to 88–92% while reducing side product formation.

Comparative Performance:
Method Time (min) Yield (%) Purity (%)
Conventional Heating 180 78–85 90–92
Microwave Irradiation 10 88–92 95–97

Solid-Phase Synthesis

Solid-phase approaches immobilize the aniline derivative on Wang resin, enabling sequential reactions without intermediate purification. After coupling 4-chlorobenzoic acid using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) as the activating agent, cleavage from the resin with trifluoroacetic acid (TFA) yields the target compound with 82–87% purity.

Optimization and Scale-Up Challenges

Solvent Selection

Solvent polarity significantly impacts reaction kinetics. Polar aprotic solvents like DMF enhance NAS rates but complicate purification. Alternatives such as acetonitrile or dichloromethane (DCM) offer trade-offs:

Solvent Dielectric Constant (ε) NAS Rate (k, s⁻¹) Ease of Purification
DMF 36.7 1.2 × 10⁻³ Low
Acetonitrile 37.5 9.8 × 10⁻⁴ Moderate
DCM 8.9 3.4 × 10⁻⁴ High

Catalytic Enhancements

Incorporating 4-dimethylaminopyridine (DMAP) as a catalyst during amide coupling increases yields by 8–12% by stabilizing the transition state. Additionally, substituting Pd/C with Raney nickel in the reduction step reduces costs without compromising efficiency (yields maintained at 90–93%).

Analytical Characterization

Spectroscopic Validation

  • ¹H-NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.48 (d, J = 8.4 Hz, 2H, ArH), 7.35 (s, 1H, NH), 6.62 (d, J = 8.8 Hz, 2H, ArH), 3.25 (t, J = 6.4 Hz, 4H, pyrrolidine-CH₂), 1.95 (quintet, J = 6.4 Hz, 4H, pyrrolidine-CH₂).
  • LC-MS : m/z 320.81 [M+H]⁺, consistent with the molecular formula C₁₈H₁₉ClN₂O.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms purity >98% for pharmaceutical-grade material.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting continuous flow systems minimizes thermal gradients and improves reproducibility. A pilot-scale study achieved 94% yield with a residence time of 15 minutes at 100°C, compared to 78% in batch reactors.

Waste Management

The process generates HCl and spent solvents. Neutralization with aqueous NaOH followed by distillation recovers 85–90% of THF, aligning with green chemistry principles.

Emerging Methodologies

Photochemical Activation

Preliminary work explores visible-light-mediated coupling using eosin Y as a photocatalyst. This method reduces energy consumption but currently lags in yield (65–70%).

Biocatalytic Approaches

Lipase-catalyzed amidation in ionic liquids presents a solvent-free alternative, though enzyme stability remains a challenge at temperatures >60°C.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzenecarboxamides.

Scientific Research Applications

4-chloro-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity, while the phenyl and benzenecarboxamide groups contribute to the overall pharmacophore. The compound may modulate biological pathways by inhibiting or activating target proteins .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of benzamide derivatives are highly dependent on substituent modifications. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Benzamide Derivatives
Compound Name Substituents Molecular Weight Key Features References
4-Chloro-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide 4-Cl, 4-(1-pyrrolidinyl)phenyl 315.8 (calculated) Pyrrolidinyl enhances flexibility; chloro improves lipophilicity.
4-Chloro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzamide 4-Cl, 4-(phenylsulfanylmethyl)phenyl 353.87 Sulfur introduces polarizability; potential for redox interactions.
Benzenesulfonamide, 4-chloro-N-[4-(dimethylamino)phenyl]- 4-Cl, 4-(dimethylamino)phenyl (sulfonamide) 310.8 Sulfonamide increases acidity; dimethylamino enhances solubility.
4-Chloro-N-(6-morpholino-3-pyridinyl)benzenecarboxamide 4-Cl, morpholino-pyridinyl 331.8 (calculated) Morpholino improves hydrophilicity; pyridine aids π-π stacking.
N-(2-hydroxyethyl)-4-(1-pyrrolidinyl)benzenecarboxamide 4-(1-pyrrolidinyl)phenyl, hydroxyethylamide 234.29 Hydroxyethyl increases hydrophilicity; retains pyrrolidinyl flexibility.
Key Observations:

Pyrrolidinyl vs.

Chloro Position : 3-Chloro analogs (e.g., 3-Chloro-N-[4-(2-pyrimidinylsulfamoyl)phenyl]benzamide, ) exhibit steric and electronic differences compared to 4-chloro derivatives, which may alter binding affinity in enzyme-active sites.

Sulfonamide vs. Carboxamide : Sulfonamide derivatives () are more acidic (pKa ~10) than carboxamides (pKa ~15), affecting ionization state and membrane permeability.

Biological Activity

4-chloro-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide is a synthetic compound with potential therapeutic applications. Its structure includes a chloro group, a pyrrolidinyl moiety, and a benzenecarboxamide framework, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

The compound can be synthesized through the reaction of 4-chlorobenzoic acid with 4-(1-pyrrolidinyl)aniline using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The resulting product exhibits a range of chemical reactivity, including oxidation, reduction, and nucleophilic substitution reactions.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Receptor Modulation : The compound acts as a ligand for certain receptors, potentially influencing signaling pathways involved in pain and inflammation.
  • Enzyme Inhibition : It may inhibit specific enzymes, altering metabolic processes that could lead to therapeutic effects.

Pharmacological Effects

Research indicates that this compound has several pharmacological properties:

  • Anti-inflammatory Activity : Studies suggest that it may exhibit anti-inflammatory effects by modulating cytokine release and inhibiting inflammatory pathways.
  • Analgesic Properties : Its ability to affect pain pathways makes it a candidate for analgesic drug development.
  • Antimicrobial Activity : Preliminary studies have shown potential antimicrobial properties against various bacterial strains, although specific data on its efficacy against fungi or viruses is limited.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antibacterial Evaluation :
    • A study assessed the compound's antibacterial activity against Staphylococcus aureus and Escherichia coli, reporting minimum inhibitory concentrations (MICs) that suggest moderate effectiveness against Gram-positive bacteria .
    • Table 1 summarizes the antibacterial activity results:
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus0.5
    Escherichia coli2.0
  • Analgesic Studies :
    • In animal models, this compound demonstrated significant analgesic effects comparable to standard analgesics like ibuprofen .
  • Inflammatory Response :
    • Research indicated that treatment with this compound reduced levels of pro-inflammatory cytokines in vitro, suggesting potential for treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-chloro-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling 4-chlorobenzoic acid derivatives with 4-(1-pyrrolidinyl)aniline. Key steps include:

  • Amide Bond Formation : Use coupling agents like HATU or EDCI in anhydrous DMF under nitrogen atmosphere at 0–5°C to minimize side reactions .
  • Purification : Column chromatography (silica gel, eluent: 3:7 ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .
  • Yield Optimization : Reaction time (12–24 hr) and stoichiometric ratios (1.2 eq of amine) are critical .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., pyrrolidine ring protons at δ 2.6–3.1 ppm; aromatic protons at δ 7.2–8.1 ppm) .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) with ESI-MS detects [M+H]+ ions (calc. m/z 345.1) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns (if single crystals are obtained via slow evaporation) .

Q. How do physicochemical properties (e.g., logP, solubility) influence experimental design?

  • Key Data :

PropertyValueRelevance
LogP (XlogP3)~3.5Predicts membrane permeability
Aqueous Solubility<0.1 mg/mL (25°C)Requires DMSO for in vitro assays
Topological PSA44.1 ŲIndicates moderate blood-brain barrier penetration
  • Methodology : Use co-solvents (e.g., 10% DMSO in PBS) for biological assays. LogP calculations via ChemDraw or ACD/Labs .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to kinase targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Maestro with crystal structures (e.g., PDB: 3POZ) to map interactions (e.g., chloro-phenyl with hydrophobic pockets; pyrrolidine with hinge region) .
  • MD Simulations : GROMACS/AMBER simulations (100 ns) assess stability of ligand-receptor complexes (RMSD <2.0 Å) .
  • Contradictions : Discrepancies between predicted vs. experimental IC50 may arise from solvent effects or protonation states .

Q. What strategies resolve contradictory bioactivity data across cell lines?

  • Case Example : Inconsistent IC50 values (e.g., 2 µM in HeLa vs. >10 µM in MCF-7) may stem from:

  • Metabolic Stability : CYP450 isoform expression differences (analyze via LC-MS/MS metabolite profiling) .
  • Off-Target Effects : Proteome-wide affinity profiling (e.g., KinomeScan) identifies secondary targets .
    • Mitigation : Use isogenic cell lines and include positive controls (e.g., staurosporine) to normalize data .

Q. How does modifying the pyrrolidine substituent impact SAR?

  • SAR Insights :

ModificationActivity Trend (IC50)Reference
N-Methylpyrrolidine1.5 µM → 0.8 µM
Piperidine Replacement>10 µM (loss of activity)
  • Methodology : Synthesize analogs via reductive amination or Suzuki coupling, then assay against target kinases (e.g., EGFR, JAK2) .

Data Analysis & Optimization

Q. What statistical approaches optimize reaction yields in high-throughput synthesis?

  • Design of Experiments (DoE) :

  • Factors : Temperature (40–80°C), catalyst loading (5–15 mol%), solvent polarity (DMF vs. THF).
  • Response Surface Modeling : Central Composite Design (JMP or Minitab) identifies optimal conditions (e.g., 60°C, 10 mol% catalyst, DMF) .
    • Validation : Confirm via triplicate runs (RSD <5%) .

Q. How should researchers address discrepancies in reported crystallographic data?

  • Case Study : Conflicting unit cell parameters (e.g., monoclinic vs. orthorhombic) may arise from:

  • Polymorphism : Screen crystallization solvents (e.g., acetonitrile vs. ethyl acetate) .
  • Data Quality : Re-process raw diffraction data with SHELXL or Olex2 .

Tables of Key Data

Table 1 : Comparative Bioactivity of Analogues

CompoundTarget KinaseIC50 (µM)Selectivity Index
Parent CompoundEGFR2.15.2
N-Methylpyrrolidine AnalogJAK20.812.4
Piperidine AnalogEGFR>10N/A
Data sourced from .

Table 2 : Solvent Effects on Crystallization

SolventCrystal SystemSpace GroupReference
EthanolMonoclinicP2₁/c
AcetonitrileOrthorhombicPbca

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